molecular formula C17H22N4O2S2 B2446554 N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 392294-86-9

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B2446554
CAS No.: 392294-86-9
M. Wt: 378.51
InChI Key: CWWQGGYRAAZKAK-UHFFFAOYSA-N
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Description

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a sophisticated synthetic compound designed for advanced antimicrobial research and development. It belongs to the class of 1,3,4-thiadiazole derivatives, which are five-membered heterocyclic rings containing sulfur and nitrogen atoms, a structural motif extensively documented in scientific literature for its diverse biological activities . These compounds are recognized for their significant potential in medicinal chemistry, particularly due to their broad-spectrum biological properties, which include antibacterial, antifungal, and anticancer activities . The core 1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, and its incorporation into complex molecules is a common strategy to develop novel therapeutic candidates targeting multidrug-resistant pathogens . The specific molecular architecture of this compound features a 1,3,4-thiadiazole ring core, substituted with a sulfanyl acetamide linker that is further functionalized with a 2,5-dimethylphenyl carbamoyl group and a 3-methylbutanamide (isovaleramide) moiety . The 2,5-dimethylphenyl group is a known pharmacophore that enhances antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as demonstrated in studies of similar thiadiazole and thiazole derivatives . This structural configuration is strategically designed to inhibit key bacterial enzymes or modulate receptor interactions, potentially disrupting vital cellular processes in pathogenic microorganisms. While the exact mechanism of action for this specific molecule is subject to ongoing research, related 1,3,4-thiadiazole derivatives have been shown to exhibit their biological effects through enzyme inhibition, such as interfering with bacterial carbonic anhydrase or other metalloenzymes, and by disrupting cell membrane integrity in fungi . The primary research applications for this compound are in the fields of antibacterial and antifungal agent development. It serves as a key intermediate or target molecule for screening against priority pathogens listed by global health organizations, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, its potential extends to agricultural chemistry, where similar thiadiazole derivatives have been explored for their efficacy against plant pathogens like Xanthomonas oryzae and Phytophthora infestans . Researchers value this compound for its versatility as a building block in synthetic chemistry, enabling further structural modifications to create libraries of analogs for structure-activity relationship (SAR) studies. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, as its complete toxicological profile may not be fully characterized.

Properties

IUPAC Name

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S2/c1-10(2)7-14(22)19-16-20-21-17(25-16)24-9-15(23)18-13-8-11(3)5-6-12(13)4/h5-6,8,10H,7,9H2,1-4H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWQGGYRAAZKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3-methylbutanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring is known to interact with metal ions, which can play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to its specific substitution pattern on the thiadiazole ring, which can influence its biological activity and chemical reactivity. The presence of the 2,5-dimethylanilino group and the 3-methylbutanamide moiety can also contribute to its distinct properties compared to similar compounds.

Biological Activity

N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C21H22N4O2S2
  • Molecular Weight : 414.56 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds exist.

The compound features a thiadiazole ring which is known for its diverse biological properties, including antimicrobial and anti-inflammatory activities.

1. MAO Inhibition

Research indicates that derivatives of thiadiazole compounds exhibit significant inhibition of monoamine oxidase (MAO), particularly MAO-A. A study demonstrated that certain thiadiazole derivatives had IC50 values in the low micromolar range, indicating strong inhibitory potential:

CompoundIC50 Value (µM)Remarks
6b0.060 ± 0.002Most potent MAO-A inhibitor
6c0.241 ± 0.011Second most potent
6dHigher than 0.241Less effective than 6c

The inhibition was reversible for some compounds, suggesting potential therapeutic applications in treating disorders related to serotonin and norepinephrine levels .

2. Antimicrobial Activity

Thiadiazole derivatives have been studied for their antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Anti-inflammatory Effects

Some studies have suggested that thiadiazole compounds can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: MAO-A Inhibition in Depression Models

In a controlled study involving animal models of depression, the administration of thiadiazole derivatives similar to this compound resulted in significant behavioral improvements compared to controls. The results indicated a correlation between MAO-A inhibition and increased levels of neurotransmitters such as serotonin and norepinephrine.

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various pathogenic bacteria demonstrated that certain thiadiazole derivatives exhibited strong antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest a potential role for these compounds in developing new antibiotics.

Q & A

Basic: What are the standard synthetic routes for this thiadiazole derivative?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursors like 1,3,4-thiadiazole-2-thiol derivatives. Key steps include:

  • Alkylation/Sulfanylation: Reaction of 5-substituted-1,3,4-thiadiazole-2-thiol with halogenated intermediates (e.g., RCH₂Cl) in DMF or acetonitrile, using K₂CO₃ as a base .
  • Amide Coupling: Introduction of carbamoyl or benzamide groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Purification: Column chromatography or recrystallization from polar aprotic solvents (e.g., DMSO/water) is critical for isolating intermediates and final products .

Example Protocol:

StepReagents/ConditionsYield (%)
Thiol alkylationRCH₂Cl, K₂CO₃, DMF, RT, 12h65–75
Amide formationEDC, HOBt, DCM, 0°C→RT, 6h50–60

Basic: Which spectroscopic methods confirm the compound’s structural integrity?

Methodological Answer:
Characterization relies on:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm, thiadiazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 433.49 for C₁₄H₁₆FN₅O₄S₃) .
  • IR Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O) .

Advanced: How to optimize reaction conditions for higher yield and regioselectivity?

Methodological Answer:
Key parameters include:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in sulfanylation steps .
  • Temperature Control: Low temperatures (0–5°C) during amide coupling reduce side reactions .
  • Catalysis: Use of triethylamine or DMAP accelerates coupling efficiency .
  • Real-Time Monitoring: TLC or HPLC tracks reaction progress and intermediate stability .

Data-Driven Example:

ParameterOptimal RangeImpact on Yield
pH (alkylation)8–9 (K₂CO₃)Prevents thiol oxidation
Reaction Time (amide coupling)6–8hMinimizes hydrolysis

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines) .
  • Structural Analogues: Compare with derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate SAR trends .
  • Target Engagement Studies: Use SPR or ITC to quantify binding affinities for enzymes (e.g., DHFR) .

Case Study:

DerivativeSubstituentIC₅₀ (μM)
A 2,5-dimethylphenyl1.2
B 4-methoxyphenyl3.8

Advanced: What computational strategies model its interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors) to predict binding modes .
  • MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-protein complexes .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Example Output:

ParameterValue
Docking Score (ΔG, kcal/mol)-9.2
H-bond Interactions3 (Asn394, Thr347)

Basic: What biological activities are reported for this compound?

Methodological Answer:
Reported activities include:

  • Antimicrobial: MIC of 4–8 μg/mL against S. aureus .
  • Anticancer: IC₅₀ of 1.2 μM in MCF-7 breast cancer cells .
  • Anti-inflammatory: COX-2 inhibition (60% at 10 μM) .

Screening Protocol:

AssayCell Line/StrainResult
MTTMCF-7IC₅₀ = 1.2 μM
Broth MicrodilutionE. coli ATCC 25922MIC = 8 μg/mL

Advanced: How to achieve regioselective modifications of the thiadiazole core?

Methodological Answer:

  • Directed Lithiation: Use LDA at -78°C to functionalize C-5 selectively .
  • Protecting Groups: Boc-protect amines during sulfanylation to avoid cross-reactivity .
  • Microwave-Assisted Synthesis: Enhances reaction rates and selectivity (e.g., 100°C, 30 min) .

Advanced: How is X-ray crystallography used for structural validation?

Methodological Answer:

  • Crystal Growth: Slow evaporation from DMSO/EtOH yields diffraction-quality crystals .
  • Data Collection: Mo-Kα radiation (λ = 0.71073 Å) at 293 K resolves bond lengths/angles (e.g., C-S = 1.76 Å) .
  • Refinement: SHELXL refines structures to R-factor < 0.05 .

Crystallographic Data:

ParameterValue
Space GroupP2₁/c
Bond Angle (N-S-N)92.5°

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